(5E)-5-[[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-[[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of multiple functional groups, including a chlorobenzyl ether, ethoxybenzylidene, and trifluoromethyl phenyl, contributes to its diverse reactivity and potential utility in scientific research.
Preparation Methods
The synthesis of (5E)-5-[[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Core: This step involves the reaction of a suitable amine with carbon disulfide and an alkyl halide to form the thiazolidinone ring.
Introduction of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction between an aldehyde and the thiazolidinone derivative.
Ether Formation: The chlorobenzyl ether group is formed by reacting the appropriate chlorobenzyl alcohol with the intermediate compound.
Final Assembly: The ethoxybenzylidene and trifluoromethyl phenyl groups are introduced through further condensation and substitution reactions.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
(5E)-5-[[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the thiazolidinone ring to a thiazolidine ring.
Condensation: The benzylidene group can participate in further condensation reactions with various aldehydes or ketones.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.
Scientific Research Applications
(5E)-5-[[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazolidinone derivatives have shown efficacy.
Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-[[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, potentially inhibiting their activity. The presence of the trifluoromethyl group enhances its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar compounds to (5E)-5-[[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one include other thiazolidinone derivatives with different substituents. These compounds share the thiazolidinone core but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. Examples include:
- 5-{4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
- 5-{4-[(2-Chlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
- 5-{4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxo-3-[3-(methyl)phenyl]-1,3-thiazolidin-4-one
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H19ClF3NO3S2 |
---|---|
Molecular Weight |
550 g/mol |
IUPAC Name |
(5E)-5-[[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H19ClF3NO3S2/c1-2-33-22-12-16(10-11-21(22)34-15-17-6-3-4-9-20(17)27)13-23-24(32)31(25(35)36-23)19-8-5-7-18(14-19)26(28,29)30/h3-14H,2,15H2,1H3/b23-13+ |
InChI Key |
VINOKOBZZDKSSA-YDZHTSKRSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F)OCC4=CC=CC=C4Cl |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F)OCC4=CC=CC=C4Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F)OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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